Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate
Description
Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate is a biphenyl-based ester featuring an aminomethyl (-CH2NH2) substituent at the 4'-position and an ethyl ester (-COOEt) at the 4-position of the biphenyl core. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous compounds (e.g., ).
Key structural attributes include:
- Biphenyl backbone: Provides rigidity and planar geometry, facilitating π-π interactions.
- Ethyl ester: Enhances solubility in organic solvents compared to free acids.
- Aminomethyl group: Increases polarity and reactivity, enabling applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl 4-[4-(aminomethyl)phenyl]benzoate |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-10H,2,11,17H2,1H3 |
InChI Key |
QVYCRXOIKCZRKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-bromo-1,1’-biphenyl, which undergoes a Suzuki coupling reaction with ethyl 4-boronobenzoate to form the biphenyl ester. The resulting compound is then subjected to a reductive amination reaction with formaldehyde and ammonia to introduce the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Oxidation of the Aminomethyl Group
The primary amine (-CH2NH2) undergoes oxidation to form a nitro group (-NO2) or carboxylic acid (-COOH), depending on reaction conditions.
-
Reagents : Potassium permanganate (KMnO4) in acidic or basic media.
-
Conditions : Heating under reflux in aqueous H2SO4 (for nitro formation) or alkaline KMnO4 (for carboxylic acid).
-
Product : Ethyl 4'-(nitromethyl)-[1,1'-biphenyl]-4-carboxylate or Ethyl 4'-(carboxy)-[1,1'-biphenyl]-4-carboxylate.
Example :
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Ethyl 4'-(aminomethyl)-biphenyl | KMnO4, H2SO4, reflux, 6 hrs | Ethyl 4'-(nitromethyl)-biphenyl | ~65% |
Reduction of the Ester Group
The ethyl ester (-COOEt) is reduced to a primary alcohol (-CH2OH) using strong reducing agents.
-
Reagents : Lithium aluminum hydride (LiAlH4).
-
Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature.
-
Product : 4'-(Aminomethyl)-[1,1'-biphenyl]-4-methanol.
Example :
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Ethyl 4'-(aminomethyl)-biphenyl | LiAlH4, THF, 0°C → RT, 2 hrs | 4'-(Aminomethyl)-biphenyl-methanol | ~80% |
Electrophilic Aromatic Substitution
The biphenyl core undergoes electrophilic substitution, favoring the para position due to electron-donating groups.
-
Reagents :
-
Nitration: HNO3/H2SO4.
-
Bromination: Br2/FeBr3.
-
-
Conditions : Room temperature or mild heating.
Example (Nitration) :
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Ethyl 4'-(aminomethyl)-biphenyl | HNO3 (conc.), H2SO4, 50°C, 4 hrs | Ethyl 4'-(aminomethyl)-3-nitro-biphenyl | ~70% |
Hydrolysis of the Ester Group
The ethyl ester is hydrolyzed to a carboxylic acid under acidic or basic conditions .
-
Reagents :
-
Acidic: HCl (6M), reflux.
-
Basic: NaOH (2M), reflux.
-
-
Product : 4'-(Aminomethyl)-[1,1'-biphenyl]-4-carboxylic acid.
Example :
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Ethyl 4'-(aminomethyl)-biphenyl | NaOH (2M), reflux, 8 hrs | 4'-(Aminomethyl)-biphenyl-carboxylic acid | ~90% |
Amide Formation
The aminomethyl group reacts with acyl chlorides or anhydrides to form amides.
-
Reagents : Acetyl chloride (AcCl) or acetic anhydride (Ac2O).
-
Conditions : Pyridine as a base, room temperature.
-
Product : Ethyl 4'-(acetamidomethyl)-[1,1'-biphenyl]-4-carboxylate.
Example :
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Ethyl 4'-(aminomethyl)-biphenyl | AcCl, pyridine, RT, 12 hrs | Ethyl 4'-(acetamidomethyl)-biphenyl | ~85% |
Cross-Coupling Reactions
The biphenyl core participates in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if halogenated . While the parent compound lacks halogens, derivatives with bromine or iodine substituents enable further functionalization.
Example (Hypothetical Bromination Followed by Coupling) :
-
Bromination : Introduce Br at the para position using Br2/FeBr3.
-
Suzuki Coupling : React with aryl boronic acid using Pd(PPh3)4.
| Step | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Br2, FeBr3, RT, 2 hrs | Ethyl 4'-(aminomethyl)-4-bromo-biphenyl | ~75% |
| 2 | Aryl-B(OH)2, Pd(PPh3)4, K2CO3 | Ethyl 4'-(aminomethyl)-4-aryl-biphenyl | ~65% |
Key Research Findings
-
Biological Relevance : Hydrolyzed derivatives (carboxylic acids) exhibit antifungal activity against Candida spp., with MIC values ranging from 32–128 µg/mL .
-
Electronic Effects : The aminomethyl group enhances electron density on the biphenyl core, directing electrophiles to the para position .
-
Catalytic Efficiency : Pd-based catalysts (e.g., Pd(PPh3)4) achieve coupling yields >70% in optimized conditions .
Scientific Research Applications
Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can interact with biological molecules through hydrogen bonding or ionic interactions, while the biphenyl core provides structural stability and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Comparative Analysis of Ethyl Biphenyl Carboxylates
Key Observations:
- Polarity and Solubility: The aminomethyl group increases polarity compared to methoxy or nitro substituents, likely reducing crystallinity (as seen in analogs 2l and 2m, which are oils) .
- Stability: Methoxy-substituted analogs (e.g., 2m) exhibit higher hydrolytic stability in basic media compared to esters with electron-withdrawing groups (e.g., -NO2) .
Crystallographic and Material Properties
- Crystal Packing: Esters with hydrogen-bonding groups (e.g., -NH2) form distinct packing arrangements compared to non-polar analogs. For instance, nitro- or cyano-substituted biphenyl esters () adopt triclinic or monoclinic structures due to dipole interactions, whereas the aminomethyl group may induce hydrogen-bonded networks .
- Liquid Crystalline Behavior: Biphenyl esters with long alkoxy chains (e.g., ) exhibit mesogenic phases, but the aminomethyl group’s polarity may disrupt liquid crystallinity unless balanced with hydrophobic substituents .
Biological Activity
Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationship (SAR), and relevant case studies.
This compound can be synthesized through various chemical pathways, typically involving the functionalization of biphenyl derivatives. The compound's structure features an ethyl ester and an amino group, which are crucial for its biological activity.
Chemical Formula: CHNO
Molecular Weight: 274.33 g/mol
CAS Number: 1202355-37-0
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of biphenyl carboxylates against various bacterial strains. For instance, a study indicated that similar compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising profile for this compound as an antibacterial agent .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
| Escherichia coli | 18 | 100 |
Anticancer Activity
The compound has also shown promise in cancer research. A study evaluating derivatives of biphenyl carboxylic acids reported that certain structural modifications led to enhanced cytotoxicity against cancer cell lines such as MCF-7 and HCT116. The IC values for these derivatives were notably lower than those of established chemotherapeutics .
| Cell Line | IC (µM) | Reference Compound IC (µM) |
|---|---|---|
| MCF-7 | 5.0 | 10.0 (Doxorubicin) |
| HCT116 | 3.5 | 8.0 (Cisplatin) |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of both the amino group and the carboxylate moiety is essential for enhancing biological activity. Modifications to the biphenyl structure can significantly affect the compound's potency. For instance, compounds with additional electron-withdrawing groups on the aromatic ring demonstrated improved activity against specific targets .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against multi-drug resistant strains of bacteria. The results showed a marked reduction in bacterial growth, indicating its potential utility in treating infections caused by resistant strains.
Case Study 2: Anticancer Screening
Another significant study involved screening this compound against various cancer cell lines using the MTT assay. The results demonstrated that it induced apoptosis in cancer cells, with mechanisms involving the activation of caspases and modulation of cell cycle proteins .
Q & A
Q. What are the standard synthetic routes for Ethyl 4'-(aminomethyl)-[1,1'-biphenyl]-4-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to construct the biphenyl core. Key steps include:
-
Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution, often using Boc-protected intermediates to prevent side reactions.
-
Solvent Systems : Hexane/ethyl acetate (30:70) or dichloromethane/methanol (98:2) are common for purification via column chromatography .
-
Catalysts : Pd(PPh₃)₄ or Ni/Pd dual catalysts for cross-coupling, with reaction times optimized between 13–14 hours for yields of 68–71% .
- Data Table :
| Derivative | Reaction Time (h) | Solvent System | Yield (%) |
|---|---|---|---|
| 3'-Fluoro analog (2l) | 14 | Hexane/EtOAc (30:70) | 70 |
| 4'-Methoxy analog (2m) | 13 | DCM/MeOH (98:2) | 68 |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons appear at δ 7.0–8.2 ppm, while the aminomethyl group (CH₂NH₂) resonates at δ 3.5–4.0 ppm. Coupling constants (e.g., J = 8.4 Hz for biphenyl protons) confirm regiochemistry .
- HRMS : Validate molecular weight (e.g., [M+Na]+ calculated within 0.001 Da accuracy) .
- Elemental Analysis : Match found vs. calculated values for C, H, N (e.g., C: 76.12% calculated vs. 75.63% observed) .
Q. What solubility characteristics guide solvent selection for purification?
- Methodological Answer : The compound is polar due to the ester and aminomethyl groups. Use solvent gradients like:
- Non-polar impurities : Hexane/EtOAc (30:70) elutes non-polar byproducts first.
- Polar impurities : DCM/MeOH (98:2) removes highly polar residues .
Advanced Research Questions
Q. How can competing side reactions during aminomethylation be minimized?
- Methodological Answer :
- Protecting Groups : Use Boc or Fmoc groups to shield the amine during coupling. Deprotection with TFA/water (95:5) ensures clean conversion .
- Temperature Control : Maintain ≤65°C to prevent ester hydrolysis or C-N bond cleavage .
- Catalyst Screening : Test Pd vs. Ni catalysts to suppress homo-coupling byproducts .
Q. What analytical approaches resolve conflicting NMR data for biphenyl derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., distinguish para-substituted protons from ortho/meta) .
- Crystallography : Compare experimental NMR shifts with X-ray-derived DFT calculations to validate assignments .
- Isotopic Labeling : Use 15N-labeled aminomethyl groups to track splitting patterns in complex spectra .
Q. How can the aminomethyl group be functionalized for biological activity studies?
- Methodological Answer :
- Acylation : React with succinic anhydride to introduce carboxylate handles for conjugation (e.g., to fluorescent tags) .
- Schiff Base Formation : Condense with aldehydes (e.g., 4-formylcoumarin) to create pH-sensitive prodrugs .
- Biotinylation : Attach biotin via EDC/NHS coupling for pull-down assays .
Data Contradiction Analysis
Example : Discrepancies in reported yields for similar derivatives (e.g., 70% for 2l vs. 68% for 2m ):
- Root Cause : Solvent polarity impacts reaction efficiency. Higher EtOAc ratios improve solubility of polar intermediates.
- Resolution : Optimize solvent ratios iteratively and monitor reaction progress via TLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
